molecular formula C26H26N2O5S B2881279 6-ethyl 3-methyl 2-(4-benzylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 864926-27-2

6-ethyl 3-methyl 2-(4-benzylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No. B2881279
CAS RN: 864926-27-2
M. Wt: 478.56
InChI Key: VCIJOVBVHVZSMU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a complex organic molecule typically involves multiple steps, each requiring specific reagents and conditions. The exact process would depend on the structure of the final product and the available starting materials .


Molecular Structure Analysis

The structure of an organic molecule can be determined using various spectroscopic techniques, including infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The functional groups present in the molecule largely determine its reactivity .


Physical And Chemical Properties Analysis

These properties can be determined using various experimental techniques. For example, melting point, boiling point, and solubility can be measured experimentally. NMR and IR spectroscopy can provide information about the chemical structure .

Scientific Research Applications

Antiproliferative Agents

The benzylbenzamido moiety and the thieno[2,3-c]pyridine core are structural features often found in compounds with antiproliferative activity. This suggests that our compound could be investigated for its potential to inhibit the growth of cancer cells. Studies on similar structures have shown activity against various cancer cell lines, indicating that this compound could serve as a lead structure for the development of new anticancer drugs .

pH-Sensitive Indicators

The compound’s structure suggests that it could change conformation in response to pH changes, which might affect its optical properties. This characteristic can be exploited to develop pH-sensitive indicators that could be used in various chemical and biological assays .

Future Directions

Future research could involve synthesizing derivatives of the compound to enhance its properties or reduce side effects. It could also involve studying its mechanism of action in more detail .

properties

IUPAC Name

6-O-ethyl 3-O-methyl 2-[(4-benzylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O5S/c1-3-33-26(31)28-14-13-20-21(16-28)34-24(22(20)25(30)32-2)27-23(29)19-11-9-18(10-12-19)15-17-7-5-4-6-8-17/h4-12H,3,13-16H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIJOVBVHVZSMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethyl 3-methyl 2-(4-benzylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

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